molecular formula C23H20ClN5O2S B12036062 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B12036062
M. Wt: 466.0 g/mol
InChI Key: FKVDREJGGBDWIY-UHFFFAOYSA-N
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Description

2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound that features a triazole ring, a chlorophenyl group, a pyridinyl group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic conditions.

    Introduction of the Chlorophenyl and Pyridinyl Groups: These groups can be introduced via nucleophilic substitution reactions, where the triazole intermediate reacts with chlorophenyl and pyridinyl halides.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction, where the triazole intermediate reacts with a thiol reagent.

    Formation of the Final Compound: The final step involves the acylation of the triazole-sulfanyl intermediate with 4-ethoxyphenyl acetic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl group, potentially leading to the formation of amines or dechlorinated products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and various halides are used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and dechlorinated products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to its complex structure and functional groups.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions, particularly those involving triazole and sulfanyl groups.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Industrial Applications: It can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is likely to involve multiple pathways:

    Molecular Targets: The compound may target enzymes or receptors that are involved in key biological processes, such as cell signaling or metabolism.

    Pathways Involved: It may interact with pathways involving oxidative stress, apoptosis, or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
  • **2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-hydroxyphenyl)acetamide
  • **2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs. The presence of the ethoxy group, in particular, may influence its solubility, bioavailability, and interaction with biological targets.

Properties

Molecular Formula

C23H20ClN5O2S

Molecular Weight

466.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C23H20ClN5O2S/c1-2-31-20-9-5-18(6-10-20)26-21(30)15-32-23-28-27-22(16-11-13-25-14-12-16)29(23)19-7-3-17(24)4-8-19/h3-14H,2,15H2,1H3,(H,26,30)

InChI Key

FKVDREJGGBDWIY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4

Origin of Product

United States

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